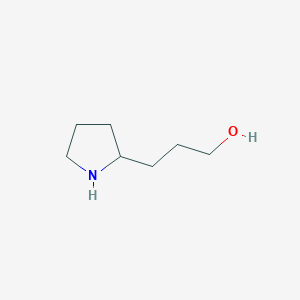

3-(Pyrrolidin-2-yl)propan-1-ol

Description

Contextualization within Pyrrolidine-containing Alcohols and Amino Alcohols

3-(Pyrrolidin-2-yl)propan-1-ol is an organic compound that incorporates both a pyrrolidine (B122466) ring and a primary alcohol functional group. cymitquimica.com This places it within the important class of amino alcohols. Amino alcohols are characterized by the presence of both an amine and a hydroxyl group. alfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols, making them highly versatile in organic reactions. alfa-chemistry.com They are generally high-boiling, water-soluble compounds due to their hydrophilic amino and hydroxyl groups. alfa-chemistry.com

The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. This structural motif is a cornerstone in a vast number of natural products and pharmacologically active compounds. mdpi.commdpi.com The synthesis of pyrrolidine-containing molecules is a significant focus in organic chemistry, with various methods developed for their construction, including the cyclization of amino alcohols. mdpi.comorganic-chemistry.org The presence of the pyrrolidine moiety in this compound, combined with the propanol (B110389) side chain, makes it a specific type of substituted pyrrolidine, a class of compounds extensively used as precursors in drug synthesis. mdpi.com

The general properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 7699-50-5 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in water and various organic solvents |

(Data sourced from multiple chemical suppliers and databases). cymitquimica.com

Overview of its Role as a Versatile Synthetic Intermediate and Heterocyclic Scaffold

The utility of this compound in organic synthesis is centered on its function as a versatile intermediate and a heterocyclic scaffold. As a synthetic intermediate, it provides a pre-built chiral pyrrolidine core with a reactive hydroxyl group, which can be further functionalized.

Amino alcohols are crucial building blocks for creating bioactive molecules and are often used as chiral ligands or auxiliaries in asymmetric catalysis. alfa-chemistry.comopenaccessjournals.com The stereoselective synthesis of chiral amino alcohols is a key area of research as they are fragments in numerous antiviral drugs and other biologically active compounds. nih.gov The structure of this compound, featuring a chiral center at the 2-position of the pyrrolidine ring, makes it a desirable starting material for the synthesis of enantiomerically pure target molecules.

The pyrrolidine ring itself serves as a heterocyclic scaffold. Scaffolds are core molecular frameworks upon which diverse substituents can be built to create libraries of compounds for drug discovery and other applications. nih.gov The pyrrolidine scaffold is prevalent in many FDA-approved drugs. mdpi.com By using this compound, chemists can introduce this privileged scaffold into larger, more complex molecules. Its potential applications lie in the development of new pharmaceuticals and other specialty chemicals. cymitquimica.com The dual functionality of the amino and alcohol groups allows for a variety of chemical transformations, such as N-alkylation, acylation, or oxidation of the alcohol to an aldehyde or carboxylic acid, further expanding its synthetic utility.

Evolution of Academic Research Perspectives on this compound

While specific research focusing exclusively on this compound is not extensive, the evolution of academic perspectives on this compound can be inferred from the broader trends in the study of chiral amino alcohols and pyrrolidine derivatives.

Early research in organic synthesis often focused on racemic mixtures. However, the increasing understanding of stereochemistry's importance in biological activity led to a significant shift towards asymmetric synthesis. The development of methods to produce enantiomerically pure β-amino alcohols from readily available starting materials like aldehydes and imines has been a major focus. westlake.edu.cn Techniques such as the ring-opening of epoxides or aziridines, and the reduction of amino acids, have become standard methods for accessing these chiral building blocks. openaccessjournals.comwestlake.edu.cn

More recently, there has been a drive to develop more efficient and atom-economical synthetic routes. rsc.org This includes catalytic methods that can directly construct these complex structures from simple precursors. For instance, the development of chromium-catalyzed asymmetric cross-coupling reactions represents a modern approach to synthesizing chiral β-amino alcohols. westlake.edu.cn

The academic interest in pyrrolidine-containing scaffolds has also grown, particularly in medicinal chemistry. The pyrrolidine ring is recognized as a key structural element in many successful drugs, prompting extensive research into novel methods for its synthesis and functionalization. mdpi.commdpi.com Research has expanded from using naturally occurring pyrrolidine derivatives like proline to developing diverse synthetic strategies to access a wide range of substituted pyrrolidines. mdpi.com The focus is often on creating libraries of pyrrolidine-based compounds for screening against various biological targets. mdpi.com Therefore, the academic value of a compound like this compound has increased in line with these trends, being recognized as a readily available, chiral, and functionalized building block for modern organic and medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAFQZNROQTUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515682 | |

| Record name | 3-(Pyrrolidin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7699-50-5 | |

| Record name | 3-(Pyrrolidin-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Pyrrolidin 2 Yl Propan 1 Ol and Its Stereoisomers

Total Synthesis Approaches to Enantiopure 3-(Pyrrolidin-2-yl)propan-1-ol

The demand for enantiomerically pure compounds in drug discovery has driven the development of sophisticated total synthesis strategies. These approaches aim to control the absolute stereochemistry at the C2 position of the pyrrolidine (B122466) ring, which is critical for the biological activity of the final products.

Asymmetric Synthesis Strategies and Chiral Pool Applications

Asymmetric synthesis provides a direct route to enantiomerically enriched products. scribd.com One powerful strategy is the use of the "chiral pool," which utilizes readily available, enantiopure natural products as starting materials. york.ac.uk For instance, amino acids like L-proline can serve as a scaffold for the synthesis of chiral pyrrolidine derivatives.

Another key asymmetric technique is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. york.ac.uk For example, N-propionylated (S)-2-(pyrrolidin-2-yl)propan-2-ol has been effectively used as a chiral auxiliary in asymmetric aldol (B89426) reactions to produce aldol adducts with high enantiomeric excess (ee). vulcanchem.com

Table 1: Asymmetric Synthesis Approaches

| Method | Key Features | Reference |

|---|---|---|

| Chiral Pool | Utilizes enantiopure starting materials like amino acids. | york.ac.uk |

Stereoselective Reduction and Derivatization Routes

Stereoselective reduction of a prochiral ketone is a common and effective method for establishing a chiral alcohol center. This can be achieved using chiral reducing agents or catalysts. For example, the reduction of a ketone precursor can be accomplished with high stereoselectivity using a chiral catalyst, leading to the desired enantiomer of the alcohol. acs.org

Derivatization routes involve the conversion of a pre-existing functional group into the desired alcohol with stereochemical control. This might involve, for example, the stereoselective opening of a chiral epoxide.

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. acs.org Enzymes such as alcohol dehydrogenases (ADHs) can catalyze the stereoselective reduction of ketones to produce chiral alcohols with excellent enantiomeric excess. acs.orggoogle.com For instance, ADHs have been engineered to efficiently reduce bulky ketone substrates, yielding the corresponding chiral alcohol intermediates with high yield and stereoselectivity. acs.org

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols. pw.edu.plox.ac.uk In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. ox.ac.uk This method has been successfully applied to the synthesis of enantiomerically enriched secondary alcohols. pw.edu.pl The combination of photochemical methods with enzymatic catalysis also presents a promising route for the synthesis of chiral heterocyclic alcohols. researchgate.net

Table 2: Enzymatic Synthesis Examples

| Enzyme Type | Reaction | Key Advantage | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Stereoselective ketone reduction | High enantiomeric excess (>99% ee) | acs.orggoogle.com |

Classical and Modern Synthetic Transformations Leading to this compound

Beyond total synthesis, a variety of classical and modern organic reactions are employed to construct the pyrrolidinone core and manipulate the propanol (B110389) side chain.

Ring-Closing Reactions for Pyrrolidine Core Formation

The construction of the pyrrolidine ring is a pivotal step in the synthesis of this compound. Several ring-closing strategies have been developed.

Intramolecular Cyclization: A common approach involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic carbon. For example, the reduction of a nitrile group to a primary amine followed by an in situ intramolecular cyclization is an effective method for forming the pyrrolidine ring. google.com

Reductive Amination: Intramolecular reductive amination of a keto-amine or an amino-aldehyde is another powerful strategy for pyrrolidine synthesis.

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a classic and versatile method for constructing pyrrolidine rings, often with good control over stereochemistry. nih.gov

Ring Contraction: More recently, photo-promoted ring contraction of pyridines with silylborane has been reported as a novel method to access functionalized pyrrolidine derivatives. nih.govosaka-u.ac.jp

Table 3: Pyrrolidine Ring Formation Strategies

| Reaction Type | Description | Reference |

|---|---|---|

| Intramolecular Cyclization | Nucleophilic attack of a nitrogen on an electrophilic carbon within the same molecule. | google.com |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | nih.gov |

Functional Group Interconversions on the Propanol Side Chain

Once the pyrrolidine core is established, the propanol side chain can be introduced or modified through various functional group interconversions (FGIs). scribd.comwikipedia.org An FGI is the conversion of one functional group to another. wikipedia.org For example, a carboxylic acid or ester group can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Alternatively, the side chain can be built up through carbon-carbon bond-forming reactions. For instance, a pyrrolidine derivative bearing an aldehyde can be reacted with a Grignard reagent or other organometallic species to install the propanol side chain. The position of the hydroxyl group on the propanol chain is typically designated by a number, with propan-1-ol indicating the hydroxyl group is on the terminal carbon. pressbooks.pubsavemyexams.com

Multi-component Reactions and Convergent Synthesis Strategies

While specific MCRs for the direct synthesis of this compound are not extensively documented, established MCRs that form pyrrolidine or related heterocyclic scaffolds can be adapted. For instance, the principles of the Povarov reaction, a three-component reaction of an aniline, an aldehyde, and an activated olefin, could be applied to construct related heterocyclic systems. beilstein-journals.org Another relevant approach involves a three-component reaction of aldehydes, amines, and dimethylacetylenedicarboxylate (DMAD) to yield substituted pyrrolidin-2-ones, which are valuable precursors. frontiersin.org Similarly, the nitro-Mannich reaction offers a pathway to construct five-membered pyrrolidinone rings in a highly diastereoselective, one-pot process. ucl.ac.uk

A plausible convergent strategy for this compound would involve the coupling of a pre-formed, suitably protected pyrrolidine fragment with a three-carbon side-chain fragment. For example, a Grignard reagent derived from a protected 3-halopropanol could be added to a protected pyrrolidine-2-carboxaldehyde. Subsequent reduction of the resulting secondary alcohol would furnish the desired carbon skeleton.

Below is a table outlining potential MCRs and convergent strategies applicable to the synthesis of the pyrrolidine core.

| Reaction Name/Type | Components | Potential Product | Key Advantages |

|---|---|---|---|

| Pyrrolidinone Synthesis (3CR) frontiersin.org | Aldehyde, Amine, Dimethylacetylenedicarboxylate (DMAD) | Functionalized Pyrrolidin-2-one | High efficiency, use of a supramolecular catalyst. |

| Nitro-Mannich/Lactamization ucl.ac.uk | Imine, Nitroacetate derivative | Substituted Pyrrolidinone | High diastereoselectivity, one-pot synthesis. |

| Hantzsch Dihydropyridine Synthesis (3CR) tcichemicals.com | β-keto ester, Aldehyde, Ammonia | 1,4-Dihydropyridine derivative | Well-established, versatile for heterocycle synthesis. |

| Convergent Fragment Coupling | Protected Pyrrolidine-2-carboxaldehyde, Organometallic C3-reagent | Protected 2-(3-hydroxypropyl)pyrrolidine | High convergence, modularity. |

Protecting Group Strategies in the Synthesis of this compound Precursors

The synthesis of this compound involves managing two reactive functional groups: the secondary amine of the pyrrolidine ring and the primary hydroxyl group of the propanol side chain. Protecting groups are essential to temporarily mask these functionalities, preventing unwanted side reactions and enabling selective transformations at other sites in the molecule. jocpr.comethz.ch An effective protecting group strategy requires that the group can be introduced in high yield, is stable to a range of reaction conditions, and can be removed selectively and quantitatively under mild conditions. ethz.ch

For the pyrrolidine nitrogen, common protecting groups include carbamates like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). numberanalytics.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many non-acidic reagents but is easily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). ethz.ch The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to a wide range of conditions but is readily removed by catalytic hydrogenolysis. numberanalytics.com

The primary hydroxyl group can be protected using various groups, such as silyl (B83357) ethers or benzyl ethers. Tert-butyldimethylsilyl (TBS) ethers are widely used due to their ease of installation (using TBS-Cl and a base like imidazole) and their stability across a broad pH range. numberanalytics.com They are typically removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). numberanalytics.com P-Methoxybenzyl (PMB) ethers offer high stability and can be removed under oxidative conditions. researchgate.net

A key consideration in complex syntheses is the use of an orthogonal protection scheme, where multiple, different protecting groups can be removed independently of one another. numberanalytics.com For a precursor to this compound, one could protect the amine with a Cbz group and the alcohol with a TBS group. This allows for the selective deprotection of the amine via hydrogenolysis without affecting the TBS-protected alcohol. Conversely, the TBS group can be cleaved with TBAF while the Cbz group remains intact. numberanalytics.com This orthogonal strategy provides precise control over the synthetic route.

The following table summarizes common protecting groups for the amine and hydroxyl moieties relevant to the synthesis of this compound precursors.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Reference |

|---|---|---|---|---|---|

| Amine (Pyrrolidine NH) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic Acid (TFA) or HCl | ethz.ch |

| Benzyloxycarbonyl | Cbz | Benzyl Chloroformate (Cbz-Cl) | H₂, Pd/C (Hydrogenolysis) | numberanalytics.com | |

| Alcohol (Propanol OH) | tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | numberanalytics.com |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN (Oxidative) | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Pyrrolidin 2 Yl Propan 1 Ol

Exploration of the Pyrrolidine (B122466) Nitrogen Reactivity

The nitrogen atom in the pyrrolidine ring is a secondary amine, rendering it nucleophilic and susceptible to a variety of bond-forming reactions. Its reactivity is central to the derivatization of the molecule.

The lone pair of electrons on the pyrrolidine nitrogen readily participates in nucleophilic attack, making N-alkylation and N-acylation fundamental transformations for this compound.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically achieved by reacting 3-(Pyrrolidin-2-yl)propan-1-ol with alkyl halides or through reductive amination. Transition-metal catalysts, particularly those based on Iridium and Ruthenium, have been shown to be highly effective for the N-alkylation of amines with alcohols. acs.org

N-Acylation: The pyrrolidine nitrogen can also react with acylating agents such as acyl chlorides or acid anhydrides to form amides. These reactions are generally high-yielding and proceed under mild conditions. N-propionylated pyrrolidine derivatives have been synthesized and utilized as chiral auxiliaries in stereoselective reactions. rsc.org This highlights the utility of acylation in modifying the properties and applications of pyrrolidine-containing molecules.

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Alkylation | Benzyl (B1604629) bromide | N-Benzyl-3-(pyrrolidin-2-yl)propan-1-ol |

| N-Alkylation | NHC-Ir(III) Complex / Alcohol | N-Alkyl-3-(pyrrolidin-2-yl)propan-1-ol |

| N-Acylation | Acetyl chloride / Base | N-Acetyl-3-(pyrrolidin-2-yl)propan-1-ol |

| N-Acylation | Propionyl chloride / Base | N-Propionyl-3-(pyrrolidin-2-yl)propan-1-ol |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. rsc.orgnih.gov These reactions allow for the coupling of the pyrrolidine nitrogen with aryl halides or triflates, providing access to a wide range of N-aryl pyrrolidine derivatives. The success of these transformations often depends on the choice of palladium precursor, ligand, and base. mit.eduresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle. For instance, the use of ligands like Xantphos in combination with palladium catalysts has been effective for C-N bond formation. nih.gov

Research on related structures, such as N-biphenyl pyrrolidine derivatives, demonstrates their role as ligands in subsequent palladium-catalyzed aryl aminations, indicating the pyrrolidine moiety's active participation in modern synthetic methodologies. rsc.org

Table 2: Palladium-Catalyzed N-Arylation of this compound

| Aryl Halide | Palladium Catalyst | Ligand | Base | Product |

| Bromobenzene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 3-(1-Phenylpyrrolidin-2-yl)propan-1-ol |

| 4-Chlorotoluene | Pd₂(dba)₃ | Biarylphosphine | K₃PO₄ | 3-[1-(4-Tolyl)pyrrolidin-2-yl]propan-1-ol |

| 1-Bromonaphthalene | Pd(OAc)₂ | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | NaOtBu | 3-[1-(Naphthalen-1-yl)pyrrolidin-2-yl]propan-1-ol |

Propan-1-ol Hydroxyl Group Transformations

The primary alcohol functionality of the propanol (B110389) side-chain offers another site for diverse chemical modifications, ranging from simple derivatization to changes in oxidation state.

Esterification: The primary hydroxyl group can be readily converted into an ester through reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). evitachem.com This reaction is often catalyzed by an acid or proceeds via a nucleophilic acyl substitution mechanism.

Etherification: The formation of an ether from the alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Etherification can also be achieved through palladium-catalyzed C-O bond formation reactions, coupling the alcohol with aryl halides. mit.eduresearchgate.net In some synthetic routes, hydroxyl groups are protected by forming a benzyl ether. vulcanchem.comontosight.ai

Table 3: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagent | Conditions | Product Type |

| Esterification | Acetic Anhydride | Pyridine | 3-(Pyrrolidin-2-yl)propyl acetate |

| Esterification | Benzoyl Chloride | Triethylamine | 3-(Pyrrolidin-2-yl)propyl benzoate |

| Etherification | NaH, then Methyl Iodide | THF | 3-(2-(1-Methoxypropyl)pyrrolidin-1-yl) |

| Etherification | Benzyl Bromide, Base | DMF | 3-(2-(1-Benzyloxypropyl)pyrrolidin-1-yl) |

The oxidation state of the carbon bearing the hydroxyl group can be altered through oxidation reactions. The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. evitachem.com

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can selectively oxidize the primary alcohol to 3-(pyrrolidin-2-yl)propanal.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically oxidize the primary alcohol all the way to the corresponding carboxylic acid, 3-(pyrrolidin-2-yl)propanoic acid.

The reduction of carbonyl compounds is a common method for preparing alcohols. libretexts.org For instance, the reduction of a ketone yields a secondary alcohol, while the reduction of an aldehyde, ester, or carboxylic acid produces a primary alcohol. libretexts.org While the alcohol functionality itself is already in a reduced state, the corresponding aldehyde or carboxylic acid can be reduced back to this compound using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Table 4: Oxidation of the Alcohol Functionality

| Reagent | Product | Product Class |

| Pyridinium Chlorochromate (PCC) | 3-(Pyrrolidin-2-yl)propanal | Aldehyde |

| Jones Reagent (CrO₃/H₂SO₄) | 3-(Pyrrolidin-2-yl)propanoic acid | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | 3-(Pyrrolidin-2-yl)propanoic acid | Carboxylic Acid |

The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. Therefore, to facilitate substitution at the C-1 position of the propanol chain, the -OH group must first be converted into a better leaving group. chemguide.co.uk This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Once the leaving group is in place, a wide variety of nucleophiles can be used to displace it via an Sₙ2 mechanism. This two-step sequence allows for the introduction of numerous functional groups at the terminus of the propyl chain.

Table 5: Nucleophilic Substitution via Sulfonate Ester Intermediate

| Step 1 Reagent | Intermediate | Step 2 Nucleophile | Final Product |

| Tosyl Chloride / Pyridine | 3-(Pyrrolidin-2-yl)propyl tosylate | Sodium Azide (NaN₃) | 2-(3-Azidopropyl)pyrrolidine |

| Mesyl Chloride / Et₃N | 3-(Pyrrolidin-2-yl)propyl mesylate | Sodium Cyanide (NaCN) | 4-(Pyrrolidin-2-yl)butanenitrile |

| Triflic Anhydride / Pyridine | 3-(Pyrrolidin-2-yl)propyl triflate | Thiophenol / Base | 2-(3-(Phenylthio)propyl)pyrrolidine |

Intramolecular Cyclization and Rearrangement Studies

The bifunctional nature of this compound makes it a candidate for intramolecular cyclization reactions, where the nucleophilic nitrogen or oxygen can attack an electrophilic center within the same molecule. While direct cyclization of the parent molecule is not extensively documented, studies on related systems provide insights into potential cyclization pathways.

For instance, the intramolecular cyclization of N-substituted pyrrolidine derivatives often leads to the formation of bicyclic systems. The reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates with a base can yield benz[f]isoindoline derivatives through a proposed mechanism involving the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction. digitellinc.com Similarly, heating amides of fumarate (B1241708) and ethenetricarboxylate in DMSO can produce aroyl-substituted pyrrolidine derivatives. digitellinc.com

Rearrangement reactions are also a key aspect of the reactivity of related heterocyclic systems. For example, the transformation of 3-(ferrocenylmethoxy)-1H-pyrroles into 1,2-dihydro-3H-pyrrol-3-ones is thought to occur via a formal Current time information in Bangalore, IN.rsc.org-O-to-C-rearrangement. researchgate.net Such rearrangements are often driven by the formation of a more stable product. msu.edu In the context of this compound, acid-catalyzed conditions could potentially lead to rearrangements involving the formation of a carbocation intermediate, followed by migration of a substituent. wiley-vch.demvpsvktcollege.ac.in

The table below summarizes examples of intramolecular cyclization and rearrangement reactions in related pyrrolidine and heterocyclic systems, which can serve as models for predicting the behavior of this compound under similar conditions.

| Precursor Type | Reaction Conditions | Product Type | Proposed Mechanism Highlights |

| Arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates | Base (Et3N or DBU), Xylenes, 140°C, Air | Benz[f]isoindoline derivatives | Allene intermediate, Intramolecular Diels-Alder |

| Amides of fumarate and ethenetricarboxylate | DMSO, Heat | Aroyl-substituted pyrrolidine derivatives | Addition of water |

| 3-(Ferrocenylmethoxy)-1H-pyrroles | CDCl3 (room temp) or Toluene (heat) | 1,2-Dihydro-3H-pyrrol-3-ones | Current time information in Bangalore, IN.rsc.org-O-to-C-rearrangement |

Mechanistic Pathways of Key Derivatization Reactions Involving this compound

The pyrrolidine nitrogen and the terminal hydroxyl group of this compound are the primary sites for derivatization. The mechanistic pathways for these reactions are influenced by the specific reagents and conditions employed.

N-Acylation and N-Alkylation:

The secondary amine of the pyrrolidine ring is readily acylated or alkylated. N-acylation can be achieved using various acylating agents. For example, the condensation of carboxylic acids with non-nucleophilic N-heterocycles can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchmap.jp The proposed mechanism involves the in situ formation of a mixed anhydride, which then reacts with the amine. researchmap.jp

N-alkylation can proceed through nucleophilic substitution with alkyl halides. Reductive amination is another common method for N-alkylation.

O-Alkylation and O-Esterification:

The primary hydroxyl group can undergo O-alkylation to form ethers or O-esterification to form esters. O-alkylation often involves the use of an alkyl halide in the presence of a base to deprotonate the alcohol. organic-chemistry.org The Mitsunobu reaction provides a versatile method for O-alkylation with inversion of stereochemistry. organic-chemistry.org

Esterification can be carried out under acidic conditions (Fischer esterification) or by using activating agents for the carboxylic acid. The use of O-alkylisoureas, generated from alcohols, allows for ester formation with clean inversion of configuration. organic-chemistry.org

Derivatization Involving Both Functional Groups:

In some reactions, both the amine and hydroxyl groups can participate. For instance, in the synthesis of certain inhibitors, a cyclic starting material is first amidated by reacting it with an amine, followed by further transformations. google.com The enantioselective addition of acetylenes to ketones, a key step in the synthesis of some pharmaceutical compounds, can be mediated by chiral ligands derived from pyrrolidine propanol structures. acs.org The proposed mechanism for such reactions often involves the formation of a zinc-based complex. acs.org

The following table outlines the mechanistic features of key derivatization reactions.

| Reaction Type | Reagent/Catalyst | Key Mechanistic Steps |

| N-Acylation | Carboxylic acid, Boc2O, DMAP | In situ formation of mixed anhydride, nucleophilic attack by amine. researchmap.jp |

| N-Alkylation | Alkyl halide, Base | SN2 displacement of the halide by the amine. |

| O-Alkylation | Alkyl halide, Base | Deprotonation of the alcohol followed by SN2 attack on the alkyl halide. organic-chemistry.org |

| O-Esterification | Carboxylic acid, Acid catalyst | Protonation of the carbonyl oxygen, nucleophilic attack by the alcohol. |

| Enantioselective Alkynylation (of ketones) | Dialkylzinc, Chiral pyrrolidine propanol ligand | Formation of a chiral zinc-ligand complex that coordinates the ketone and the alkyne, facilitating stereoselective addition. acs.org |

The chemical reactivity of this compound is rich and varied, offering numerous possibilities for the synthesis of complex molecules. A thorough understanding of the mechanistic principles governing its reactions is essential for designing efficient and selective synthetic routes.

Stereochemical Aspects and Chiral Recognition in 3 Pyrrolidin 2 Yl Propan 1 Ol Research

Enantiomeric Purity Assessment and Determination Methods

The determination of the enantiomeric purity or enantiomeric excess (ee) of a sample of 3-(pyrrolidin-2-yl)propan-1-ol is crucial to ascertain the effectiveness of a stereoselective synthesis or a chiral resolution process. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful methods for separating and quantifying enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.

| Chromatographic Method | Stationary Phase (Example) | Mobile Phase (Example) | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane (B92381)/Isopropanol | UV |

| Chiral GC | Cyclodextrin-based | Helium | Flame Ionization Detector (FID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is another widely used technique. A CDA reacts with the enantiomers of this compound to form diastereomers, which exhibit distinct signals in the NMR spectrum. Integration of these signals allows for the determination of the enantiomeric ratio. Similarly, a CSA forms transient diastereomeric complexes with the enantiomers, leading to the separation of specific NMR signals.

Hypothetical Example of Enantiomeric Purity Determination using a Chiral Derivatizing Agent:

| Step | Procedure | Observation |

| 1 | Reaction of a sample of this compound with an enantiomerically pure chiral acid (e.g., Mosher's acid chloride). | Formation of a mixture of diastereomeric esters. |

| 2 | Acquisition of the 1H or 19F NMR spectrum of the diastereomeric mixture. | Distinct signals for specific protons or fluorine atoms of the two diastereomers. |

| 3 | Integration of the corresponding signals. | The ratio of the integrals corresponds to the enantiomeric ratio of the original alcohol. |

Diastereomeric Control in Synthetic Reactions Involving this compound

Achieving control over the formation of new stereocenters in reactions involving this compound is a key challenge in stereoselective synthesis. The existing stereocenter in the pyrrolidine (B122466) ring can influence the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective synthesis.

For instance, in the synthesis of derivatives of this compound, the choice of reagents, catalysts, and reaction conditions can significantly impact the diastereomeric ratio of the products. Chiral auxiliaries or catalysts can be employed to favor the formation of one diastereomer over the other.

Substrate-controlled synthesis: The inherent chirality of the starting material directs the stereochemical course of the reaction.

Reagent-controlled synthesis: A chiral reagent is used to introduce a new stereocenter with a specific configuration.

Catalyst-controlled synthesis: A chiral catalyst creates a chiral environment that favors the formation of one diastereomer.

Chiral Resolution Techniques for Racemic Mixtures of this compound

The separation of a racemic mixture of this compound into its individual enantiomers is a critical process for obtaining enantiomerically pure compounds.

Classical Resolution involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the pure enantiomers of the amine.

Commonly Used Chiral Resolving Agents for Amines:

(R)-(-)-Mandelic acid

(S)-(+)-Mandelic acid

(+)-Tartaric acid

(-)-Tartaric acid

(+)-Camphorsulfonic acid

(-)-Camphorsulfonic acid

Enzymatic Resolution is a highly selective method that utilizes enzymes, such as lipases, to catalyze a reaction on only one enantiomer of the racemic mixture. For example, a lipase (B570770) could selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product from the unreacted enantiomer.

Hypothetical Enzymatic Resolution of Racemic this compound:

| Enzyme | Acyl Donor | Reaction | Separation Method |

| Lipase | Vinyl acetate | Selective acylation of one enantiomer | Chromatography |

Chromatographic Resolution using preparative chiral HPLC is another effective method for separating enantiomers on a larger scale.

Influence of Stereochemistry on Derivative Reactivity and Selectivity

The stereochemistry of this compound and its derivatives can have a profound impact on their reactivity and selectivity in chemical reactions. The different spatial arrangements of the enantiomers can lead to different transition state energies when reacting with other chiral molecules, resulting in different reaction rates and product distributions.

This principle is fundamental in asymmetric catalysis, where chiral ligands derived from molecules like this compound can be used to induce enantioselectivity in a variety of chemical transformations. The specific stereochemistry of the ligand is critical for creating a chiral environment around the metal center that favors the formation of one enantiomeric product over the other.

While specific research detailing the reactivity differences between derivatives of (R)- and (S)-3-(pyrrolidin-2-yl)propan-1-ol is limited in publicly accessible literature, it is a well-established principle in stereochemistry that enantiomers can exhibit significantly different behavior in chiral environments.

Applications of 3 Pyrrolidin 2 Yl Propan 1 Ol As a Versatile Chiral Building Block and Ligand Precursor in Organic Synthesis

Utilization in Asymmetric Catalysis

The inherent chirality of 3-(Pyrrolidin-2-yl)propan-1-ol makes it an attractive starting material for the development of chiral ligands and catalysts. The pyrrolidine (B122466) motif is recognized as a "privileged" scaffold in asymmetric catalysis due to its conformational rigidity and the stereochemical information embedded within its structure. researchgate.net

The dual functionality of this compound provides a versatile platform for ligand design. The secondary amine and primary alcohol can be selectively or simultaneously modified to introduce phosphine (B1218219) groups, amides, ethers, or other coordinating moieties. This adaptability allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high stereoselectivity in catalytic reactions.

For instance, derivatives of similar chiral amino alcohols, such as those derived from proline, have been extensively studied. Diphenyl(1-methyl-pyrrolidin-2-yl)methanol (DPMPM), a related structure, has been used to prepare chiral amino alcohol ligands that are highly effective in the asymmetric alkylation of aldehydes with dialkylzincs. tcichemicals.com The lithium alkoxide of DPMPM, for example, has demonstrated exceptional enantioselectivity in the asymmetric ethylation of aromatic aldehydes. tcichemicals.com This highlights the potential of pyrrolidine-based propanol (B110389) scaffolds in generating highly effective ligands.

The synthesis of such ligands often involves straightforward chemical transformations. The pyrrolidine nitrogen can be N-alkylated or acylated, while the hydroxyl group can be etherified or converted into a phosphine-containing group. This modular approach facilitates the creation of a library of ligands with varied structural features for screening in different asymmetric transformations.

Chiral ligands derived from pyrrolidine-based amino alcohols are particularly effective in transition metal-catalyzed asymmetric hydrogenation reactions. These reactions are of great industrial importance for the synthesis of enantiomerically pure alcohols and amines, which are common building blocks for pharmaceuticals and agrochemicals. acs.org

Iridium complexes bearing P,N,O-tridentate ligands, which can be conceptually derived from scaffolds like this compound, have been investigated for the asymmetric hydrogenation of ketones. mdpi.com The combination of a phosphine, an amine, and a hydroxyl or ether group creates a well-defined chiral environment around the metal center, enabling effective stereochemical control during the hydrogenation process. mdpi.com For example, Ir(P,N,O) catalysts based on an alkane-diyl backbone have shown promise in the hydrogenation of acetophenone. mdpi.com

Furthermore, rhodium and iridium catalysts with diphosphine ligands are effective for the asymmetric hydrogenation of enamines and polar alkenes, although selectivity can be substrate-dependent. ajchem-b.com The development of new ligands is a continuous effort to improve the generality and enantioselectivity of these processes. acs.orgajchem-b.com

Table 1: Representative Ligands Derived from Chiral Amino Alcohols and Their Applications in Asymmetric Hydrogenation

| Ligand Type | Metal Catalyst | Substrate Type | Application |

| Phosphine-amine-alcohol (P,N,OH) | Iridium | Ketones | Synthesis of chiral alcohols |

| Diphosphine | Rhodium, Iridium | Enamines, Polar Alkenes | Synthesis of chiral amines |

| Ru/TsDPEN | Ruthenium | Quinolines | Synthesis of chiral N,P-ligands |

This table is illustrative and based on findings with structurally related chiral amino alcohols.

Beyond hydrogenation, ligands derived from chiral pyrrolidine scaffolds play a crucial role in a variety of asymmetric bond-forming reactions. The pyrrolidine unit is central to many organocatalysts used for the enantioselective α-functionalization of aldehydes and ketones via enamine intermediates. researchgate.net These reactions allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

For example, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, a structurally similar compound, has been employed as a chiral auxiliary in stereoselective aldol (B89426) reactions. rsc.org The stereochemical outcome of these reactions can be influenced by the choice of Lewis acid, with different metal chlorides promoting the formation of either syn- or anti-diastereomers. rsc.org

In the realm of carbon-heteroatom bond formation, copper-catalyzed reactions have been developed for the formation of C-N and C-O bonds using various nitrogen and oxygen nucleophiles. google.com Chiral ligands are essential for rendering these transformations asymmetric. Additionally, cinchona alkaloids, which contain a chiral amino alcohol core, have been used in combination with rhodium catalysts for enantioselective N-H insertion reactions. jst.go.jp This demonstrates the broad potential of catalysts derived from chiral amino alcohols in various bond-forming reactions. jst.go.jp

Precursor for Complex Heterocyclic Scaffolds

The structural framework of this compound serves as a valuable starting point for the synthesis of more complex heterocyclic systems. The combination of the pyrrolidine ring and the functionalized side chain allows for intramolecular reactions to construct polycyclic structures.

The pyrrolidine ring is a common motif in a wide array of biologically active natural products and synthetic compounds. researchgate.net The functionalized side chain of this compound can be elaborated and then cyclized to form fused or bridged bicyclic and polycyclic amine systems. For instance, intramolecular cyclization strategies can lead to the formation of indolizidine or quinolizidine (B1214090) alkaloids, which are known for their diverse biological activities. The synthesis of polycyclic pyrrolidine derivatives has been explored in the context of developing novel therapeutic agents. acs.org

The versatility of this compound as a building block extends to its incorporation into a wide range of structurally diverse molecules. The pyrrolidine nitrogen can act as a nucleophile to be incorporated into larger heterocyclic systems, such as quinazolines or pyrimidines. arabjchem.orgsemanticscholar.org For example, 2-(pyrrolidin-1-yl)ethan-1-ol, a related amino alcohol, has been used in the synthesis of quinazoline (B50416) derivatives. arabjchem.org

Furthermore, the pyrrolidine scaffold can be integrated into macrocyclic structures or used as a component in the synthesis of spirocyclic compounds. The development of one-pot, multi-component reactions often utilizes simple starting materials like pyrrolidine derivatives to construct complex molecules with multiple stereocenters in a single synthetic operation. researchgate.net This approach is highly efficient for generating chemical diversity for applications in drug discovery and materials science.

In-depth Analysis Reveals Scant Literature on this compound in Organocatalysis

Despite a thorough search of scientific literature, there is a notable lack of specific research detailing the design and application of organocatalysts derived directly from the chemical compound this compound for enantioselective transformations.

While the broader class of pyrrolidine-containing molecules, particularly those derived from the amino acid proline, are cornerstones in the field of organocatalysis, specific data on catalysts synthesized from this compound remains elusive in prominent research databases and publications.

The field of organocatalysis heavily relies on the structural features of chiral amines and their derivatives to effectively induce stereoselectivity in chemical reactions. Proline and its derivatives, for example, have been extensively studied and modified to create a vast library of catalysts for various asymmetric transformations. These modifications often focus on the carboxylic acid and the secondary amine functionalities of the proline ring to tune the catalyst's steric and electronic properties.

A comprehensive literature review, however, did not yield specific examples or detailed research findings on the following, as requested:

Role in Organocatalysis

Enantioselective Transformations Mediated by Derived Organocatalysts:Consequently, without the reported design and synthesis of such catalysts, there is no data on their performance in mediating enantioselective transformations, including any data tables on reaction yields or enantiomeric excess.

The scientific community has largely focused on other pyrrolidine scaffolds, which have proven to be highly effective and versatile. It is possible that the structural characteristics of this compound may present challenges or offer no significant advantages over the more established proline-based catalysts, leading to a lack of research in this specific area.

Therefore, an article focusing solely on the applications of this compound as a versatile chiral building block and ligand precursor in organocatalysis, as outlined, cannot be generated based on the current body of scientific literature. Further primary research would be required to establish the catalytic potential of this specific compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Pyrrolidin 2 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the 3-(pyrrolidin-2-yl)propan-1-ol molecule.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment and number of different types of protons and carbons in the molecule. The ¹H NMR spectrum reveals the chemical shifts, integration (proton count), and multiplicity (splitting patterns) for each proton signal. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| 1' | -CH₂-OH | 3.65 | 62.9 | t |

| 2' | -CH₂- | 1.60 | 30.5 | m |

| 3' | -CH₂- | 1.55 | 34.1 | m |

| 2 | -CH- | 3.10 | 60.1 | m |

| 3 | -CH₂- | 1.90, 1.75 | 25.5 | m |

| 4 | -CH₂- | 1.85, 1.70 | 31.0 | m |

| 5 | -CH₂- | 3.05, 2.95 | 46.8 | m |

| - | NH | 2.50 | - | br s |

| - | OH | 2.80 | - | br s |

Note: This is a representative dataset. Actual chemical shifts may vary based on solvent and experimental conditions.

To confirm the assignments made from 1D spectra and establish the complete bonding network, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.net For this compound, COSY would show correlations between the protons on C1' and C2', C2' and C3', and C3' and the proton on C2 of the pyrrolidine (B122466) ring. It would also map the couplings between adjacent protons within the pyrrolidine ring (H2-H3, H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. uvic.caresearchgate.net It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.10 ppm would show a cross-peak with the carbon signal at ~60.1 ppm, confirming their direct bond at the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.net It is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the protons on C3' of the propanol (B110389) chain to the C2 and C3 carbons of the pyrrolidine ring, confirming the attachment of the side chain to the ring. It would also show correlations from the C5 protons to C2, confirming the ring structure.

The C2 position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers): (R)- and (S)-3-(pyrrolidin-2-yl)propan-1-ol.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. While NOESY is primarily used to determine the relative stereochemistry in molecules with multiple chiral centers (diastereomers), it can provide conformational information about the pyrrolidine ring and the propanol side chain. ku.edu

Chiral NMR Shift Reagents: To distinguish between enantiomers, which have identical NMR spectra under normal conditions, chiral shift reagents (CSRs) are used. libretexts.orgmdpi.com These are typically paramagnetic lanthanide complexes (e.g., Eu(hfc)₃, europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) that are themselves enantiomerically pure. The CSR forms a transient diastereomeric complex with each enantiomer of the analyte. libretexts.orgresearchgate.net Because diastereomers have different physical properties, their NMR spectra are different. This results in the separation of signals for the (R) and (S) enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity or excess (ee) by integrating the separated peaks. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). veeprho.com This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C₇H₁₅NO.

Table 2: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.12265 |

| [M+Na]⁺ | C₇H₁₅NNaO⁺ | 152.10459 |

Data derived from predicted values. uni.lu

The experimental measurement of the m/z value corresponding to one of these calculated masses provides strong evidence for the molecular formula of the compound. scispace.com

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. vttresearch.comnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of an analyte.

For this compound, the protonated molecule [M+H]⁺ (m/z 130.12) would be selected as the precursor ion. Collision-induced dissociation (CID) would lead to characteristic fragment ions.

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 112.11 | [M+H - H₂O]⁺ |

| 84.08 | [C₅H₁₀N]⁺ (Loss of propanol side chain) |

| 70.06 | [C₄H₈N]⁺ (Pyrrolidinium iminium ion) |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR with chiral shift reagents can determine enantiomeric purity, X-ray crystallography is the gold standard for determining the absolute stereochemistry of a chiral molecule. This technique requires a single, high-quality crystal of the compound.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides definitive information on bond lengths, bond angles, and, most importantly, the absolute configuration ((R) or (S)) at the C2 stereocenter. mdpi.com To apply this method to this compound, one would need to crystallize an enantiomerically pure sample of the compound or a suitable crystalline derivative. acs.org The resulting crystal structure would provide unequivocal proof of its three-dimensional architecture.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify the functional groups present in a molecule. uc.edu These methods probe the vibrational energy levels of molecules. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, and the resulting absorption spectrum provides a unique "fingerprint." vscht.cz Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. faccts.de The scattered light provides information about the vibrational modes of the molecule. vscht.cz

For this compound, the key functional groups are the secondary amine (N-H) and the primary alcohol (O-H). The IR and Raman spectra will exhibit characteristic bands corresponding to the stretching and bending vibrations of these groups, as well as the various C-H, C-N, and C-O bonds within the molecule.

The O-H stretching vibration of the alcohol group is typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to appear in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl portions of the molecule are anticipated in the 2850-3000 cm⁻¹ range. The C-O stretching vibration of the primary alcohol will likely be found between 1050 and 1150 cm⁻¹. The C-N stretching of the pyrrolidine ring can be expected in the 1020-1250 cm⁻¹ region. Additionally, N-H bending vibrations may be observed around 1500-1650 cm⁻¹.

While specific experimental data for this compound is not widely published, data from related structures can provide expected ranges for these vibrational modes. For instance, studies on various pyrrolidine and alcohol-containing compounds confirm these general assignments. arkat-usa.orgmdpi.com

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Alcohol) | Stretching | 1050-1150 |

| C-N (Amine) | Stretching | 1020-1250 |

| N-H (Amine) | Bending | 1500-1650 |

This table presents generalized expected wavenumber ranges based on established spectroscopic principles and data from similar compounds.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

As this compound is a chiral compound, existing as a pair of enantiomers, the determination of its enantiomeric excess (e.e.) is crucial, particularly in asymmetric synthesis or for pharmaceutical applications. nih.govnih.gov Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the premier technique for separating and quantifying enantiomers. scielo.brcsfarmacie.cz

These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. csfarmacie.cz This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantiomeric separation. scielo.br The choice of the chiral stationary phase is critical for achieving successful separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. csfarmacie.cz The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve the best resolution. csfarmacie.czresearchgate.net For amino alcohols like this compound, derivatization is sometimes employed to enhance interaction with the CSP and improve detection.

Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric excess determination, particularly for volatile compounds. libretexts.org Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. nih.gov Often, the analyte must be derivatized to increase its volatility and improve its chromatographic properties. For a compound like this compound, derivatization of the amine and alcohol groups, for example, through acylation, might be necessary. nih.gov

While specific methods for the chiral separation of this compound are not extensively documented in readily available literature, general approaches for similar chiral amines and alcohols are well-established. nih.gov The development of a specific method would involve screening various chiral columns and optimizing mobile phase or temperature gradient conditions.

Table 2: General Approaches for Chiral Separation of Amino Alcohols

| Technique | Common Chiral Stationary Phases (CSPs) | Typical Mobile Phase / Carrier Gas | Derivatization |

| HPLC | Cellulose or Amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol mixtures | Often not required, but can improve resolution (e.g., benzoylation) |

| GC | Cyclodextrin derivatives (e.g., Chiraldex G-TA) | Helium, Hydrogen | Often required to increase volatility (e.g., trifluoroacetylation) |

This table outlines common strategies and is not based on specific experimental data for this compound.

The selection of the appropriate chiral separation method depends on the specific properties of the analyte and its derivatives, as well as the desired analytical outcome, whether for routine purity checks or for high-precision quantitative analysis.

Computational and Theoretical Investigations of 3 Pyrrolidin 2 Yl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-(Pyrrolidin-2-yl)propan-1-ol. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, are commonly employed to model the electronic properties of proline analogues. nih.govnih.gov These calculations provide a quantitative description of the molecule's electron distribution and orbital energies.

The key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electronic landscape is primarily defined by the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the hydroxyl group, which are the main sites of nucleophilic and hydrogen-bonding activity. DFT calculations reveal the precise electron density distribution, highlighting the partial charges on these heteroatoms and the surrounding carbon and hydrogen atoms. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Calculated Electronic Properties of this compound

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to ionization potential and electron-donating ability. |

| LUMO Energy | 2.1 eV | Indicates the energy of the lowest-energy empty orbital, related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | Reflects the chemical reactivity and stability of the molecule. A larger gap implies greater stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

Note: These values are illustrative and representative of what would be obtained from DFT calculations (e.g., at the B3LYP/6-31G level of theory in a vacuum), based on studies of analogous proline derivatives.* nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its chemical and biological activity. The molecule possesses multiple rotatable bonds and a non-planar pyrrolidine ring, leading to a complex potential energy surface with numerous possible conformers. Computational conformational analysis is used to identify the stable, low-energy structures and the energy barriers between them. nih.gov

The pyrrolidine ring in proline and its derivatives typically adopts one of two primary puckered conformations, known as "endo" (down) or "exo" (up), which are defined by the position of the Cγ atom relative to the plane of the other four ring atoms. nih.gov The substituent at the C2 position, in this case, the 3-hydroxypropyl group, can exist in either a pseudo-axial or pseudo-equatorial position, further diversifying the conformational landscape. Additionally, the propan-1-ol side chain has several rotatable single bonds (C2-Cβ, Cβ-Cγ, Cγ-O), each contributing to the generation of different rotamers.

Theoretical calculations can map the energy landscape by systematically rotating these bonds and calculating the relative energy of each resulting conformation. researchgate.net This analysis reveals the most populated conformations at a given temperature and provides insight into the molecule's dynamic behavior in solution. The solvent environment can significantly influence conformational preferences, a factor that can be modeled using methods like the Polarizable Continuum Model (PCM). tesisenred.net

Table 2: Relative Energies of Plausible Conformers of this compound

| Conformer Description | Ring Pucker | Side Chain Orientation | Relative Energy (kcal/mol) |

| 1 | Endo | Extended | 0.00 |

| 2 | Exo | Extended | 0.85 |

| 3 | Endo | Gauche (intramolecular H-bond) | -0.50 |

| 4 | Exo | Gauche (intramolecular H-bond) | 0.45 |

Note: The data presented are hypothetical and for illustrative purposes, representing typical energy differences found in conformational studies of proline derivatives. The most stable conformer is often one that allows for a stabilizing intramolecular hydrogen bond between the propanol's hydroxyl group and the pyrrolidine's nitrogen atom. tdx.cat

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving this compound, either as a reactant or, more commonly, as an organocatalyst, reaction pathway modeling can identify the sequence of elementary steps, the structures of intermediates, and the nature of the transition states connecting them. researchgate.net

When used as a catalyst, for instance in asymmetric aldol (B89426) or Michael reactions, the pyrrolidine nitrogen first reacts with a carbonyl compound to form an enamine or iminium ion intermediate. researchgate.netdeepdyve.com Quantum chemical calculations can model this entire catalytic cycle. By locating the transition state for each step and calculating its energy, the activation energy (energy barrier) for that step can be determined. The step with the highest activation energy is the rate-determining step of the reaction.

Characterizing the geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes. For stereoselective reactions, comparing the activation energies of the transition states leading to different stereoisomeric products allows for a rationalization and prediction of the reaction's enantioselectivity. shu.ac.uk

Ligand-Substrate Interaction Studies in Catalytic Systems Derived from this compound

When this compound or its derivatives act as chiral ligands in metal-catalyzed or organocatalytic reactions, the non-covalent interactions between the ligand-catalyst complex and the substrate are crucial for achieving high stereoselectivity. Computational methods are employed to study these subtle interactions in detail.

The key interactions typically involve hydrogen bonding. The hydroxyl group of the propanol (B110389) side chain and the N-H group of the pyrrolidine ring can both act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. tdx.cat In a catalytic setting, these groups can form a network of hydrogen bonds with the substrate, holding it in a specific orientation within the chiral environment of the catalyst.

Molecular dynamics (MD) simulations and DFT calculations can be used to model the ligand-substrate complex. These studies can quantify the strength and geometry of the hydrogen bonds and other non-covalent forces, such as van der Waals interactions, which collectively determine the precise three-dimensional arrangement of the transition state assembly. Understanding these interactions is essential for the rational design of more efficient and selective catalysts. tesisenred.net

Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic properties of molecules, which serves as a powerful tool for structure verification and interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. mdpi.com By calculating the expected ¹H and ¹³C NMR spectra for the various low-energy conformers identified through conformational analysis, and then comparing the Boltzmann-averaged predicted spectrum with the experimental one, it is possible to gain detailed information about the dominant conformation of the molecule in solution. Similar computational approaches can be used to predict infrared (IR) vibrational frequencies, aiding in the assignment of experimental IR spectra.

Future Research Trajectories and Academic Prospects for 3 Pyrrolidin 2 Yl Propan 1 Ol

Emerging Synthetic Paradigms and Green Chemistry Approaches

The synthesis of pyrrolidine (B122466) derivatives is increasingly guided by the principles of green chemistry, which prioritize environmental sustainability, efficiency, and safety. rasayanjournal.co.innih.gov Future research into the synthesis of 3-(pyrrolidin-2-yl)propan-1-ol is expected to move beyond traditional multi-step methods, which often involve hazardous reagents and generate significant waste. rasayanjournal.co.in

Emerging paradigms focus on minimizing environmental impact through several key strategies:

Catalytic Routes: The use of catalysts, particularly in small, recoverable amounts, is a cornerstone of green synthesis. nih.gov Research is anticipated to focus on developing catalytic hydrogenations or reductive aminations from renewable precursors to construct the pyrrolidine ring and introduce the propanol (B110389) side chain in fewer, more efficient steps. mdpi.comarabjchem.org

Solvent-Free and Alternative Solvents: A significant trend is the move towards solvent-free reaction conditions or the use of benign solvents like water or deep eutectic solvents. nih.govrsc.org Mechanochemistry, which involves synthesis via mechanical force (ball milling), has shown promise for reducing solvent use and reaction times in the synthesis of related heterocyclic compounds. acs.org This approach could offer a more sustainable route to this compound and its derivatives. acs.org

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses are becoming more common for their ability to accelerate reaction rates, often leading to higher yields and cleaner products with simplified workups. rasayanjournal.co.innih.gov The application of these techniques could substantially shorten the synthetic pathway to the target compound.

Table 1: Comparison of Green Chemistry Approaches for Heterocycle Synthesis

| Approach | Key Advantages | Potential Application to this compound Synthesis |

|---|---|---|

| Mechanochemistry | Reduced solvent usage, shorter reaction times, simplified workup. acs.org | Direct synthesis from precursors via ball milling, potentially avoiding bulk solvents. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, higher yields. rasayanjournal.co.innih.gov | Acceleration of cyclization or functionalization steps. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, catalyst activation, often milder conditions. rasayanjournal.co.in | Facilitating reactions at lower temperatures, improving energy efficiency. |

| Catalysis in Benign Solvents | Use of water or biodegradable solvents, easier catalyst recovery. nih.gov | Development of water-soluble catalysts for key synthetic steps. |

Development of Novel Catalytic Systems Based on this compound Scaffolds

The chiral nature of this compound makes it an attractive candidate for development as a ligand in asymmetric catalysis. The pyrrolidine motif is a well-established component of highly effective organocatalysts and ligands for metal-catalyzed reactions. researchgate.net The presence of both a secondary amine and a primary alcohol offers two distinct points for coordination or further functionalization, enabling the creation of bidentate ligands.

Future research is likely to proceed in several directions:

Chiral Ligand Synthesis: The compound can serve as a starting scaffold for a new family of chiral ligands. The hydroxyl and amine groups can be readily modified to introduce phosphine (B1218219), oxazoline, or other coordinating moieties, creating P,N or N,O-type ligands. researchgate.netresearchgate.net These ligands are highly sought after for enantioselective reactions.

Asymmetric Catalysis: Once developed, these novel ligands can be complexed with transition metals (e.g., rhodium, palladium, iron) and tested in a variety of asymmetric transformations. researchgate.netjst.go.jp Key applications could include asymmetric hydrogenation, C-C bond-forming reactions like allylic alkylations, and N-H insertion reactions. jst.go.jpdiva-portal.org The stereochemistry of the ligand, derived from the parent propanol, would be crucial in dictating the enantioselectivity of the catalyzed reaction. jst.go.jp

Organocatalysis: The pyrrolidine structure itself is a classic organocatalytic motif. Derivatives of this compound could be designed to act as organocatalysts for reactions such as Michael additions or aldol (B89426) reactions, where the amine can form a reactive enamine or iminium ion intermediate. researchgate.net

Table 2: Potential Catalytic Applications for Ligands Derived from this compound

| Catalytic Reaction | Metal/Catalyst Type | Potential Role of Ligand | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Iron (Fe), Ruthenium (Ru) | Chiral PNNP or (NH)2P2 Ligand researchgate.net | Enantioselective reduction of ketones and imines. |

| Allylic Alkylation | Palladium (Pd) diva-portal.org | Chiral Pyridyl Phosphinite Ligand | Enantioselective formation of C-C bonds. |

| N-H Insertion | Rhodium (Rh) jst.go.jp | Chiral Amino Alcohol Organocatalyst | Enantioselective synthesis of α-amino esters. |

| 1,3-Dipolar Cycloaddition | Proline-based Organocatalyst researchgate.net | Azomethine Ylide Formation | Stereoselective synthesis of complex pyrrolidines. |

Exploration of New Chemical Transformations and Synthetic Applications

As a functionalized heterocycle, this compound is a versatile building block for synthesizing more complex and potentially bioactive molecules. Its utility extends beyond catalysis into the realm of medicinal chemistry and synthetic methodology development.

Future explorations may include:

Scaffold for Drug Discovery: The pyrrolidine ring is a frequent component in FDA-approved drugs. mdpi.com The title compound can be used as a starting point for creating libraries of novel compounds for screening against various biological targets. For instance, related quinazoline (B50416) derivatives containing a pyrrolidinylethoxy side chain have been synthesized for potential therapeutic applications. arabjchem.org

Synthesis of Fused Heterocyclic Systems: The dual functionality of the molecule allows for its use in intramolecular cyclization reactions to form novel bicyclic or spirocyclic systems. For example, reactions involving the pyrrolidine nitrogen and a functionalized side chain can lead to the formation of pyrrolizidine (B1209537) or related fused ring structures. researchgate.net